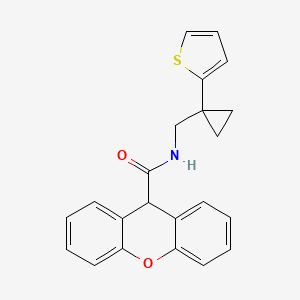

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2S/c24-21(23-14-22(11-12-22)19-10-5-13-26-19)20-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)20/h1-10,13,20H,11-12,14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEHQSKTLMAFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation: Thiophene-Substituted Cyclopropane Synthesis

The synthesis of the (1-(thiophen-2-yl)cyclopropyl)methyl moiety requires precise cyclopropanation techniques. Two predominant methods are highlighted:

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, facilitating cyclopropanation of alkenes. For thiophene derivatives, a vinylthiophene precursor is reacted under anhydrous conditions. A representative protocol involves:

Transition Metal-Catalyzed Cyclopropanation

Palladium or rhodium catalysts enable stereoselective cyclopropanation. For example, Rh$$2$$(OAc)$$4$$ with diazo compounds achieves higher regiocontrol:

Xanthene-9-Carboxylic Acid Preparation

The xanthene core is synthesized via Friedel-Crafts alkylation or oxidation of xanthone derivatives:

Friedel-Crafts Alkylation

Amide Coupling: Key Step for Final Assembly

The critical amide bond formation between the cyclopropane-thiophene amine and xanthene-9-carboxylic acid employs coupling agents.

TSTU-Mediated Coupling

The ACS journal method (result 2) utilizes TSTU (O-(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) for efficient activation:

EDCl/HOBt Coupling

Alternative activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

Table 1: Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TSTU/DIPEA | DMF | 25 | 12 | 78 |

| EDCl/HOBt | CH$$2$$Cl$$2$$ | 25 | 24 | 65 |

| HATU | DMF | 25 | 18 | 72 |

Purification and Characterization

Chromatographic Purification

Optimization Challenges and Solutions

Cyclopropane Ring Stability

Cyclopropane rings are prone to ring-opening under acidic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound attracting interest in scientific research because of its unique structure and potential applications. It features a xanthene core, a thiophene ring, and a cyclopropyl group, making it a subject of interest for various chemical and biological studies.

Scientific Research Applications

This compound and its derivatives have applications spanning chemistry, biology, medicine, and industry.

Chemistry: this compound serves as a building block in the synthesis of complex molecules, useful as an intermediate in organic synthesis.

Biology: It is used to study interactions between small molecules and biological targets and is explored as a probe for biological assays.

Medicine: The compound shows promise in medicinal chemistry for drug discovery and development because of its ability to interact with various biological targets, making it a candidate for new therapeutic agents. Recent studies indicate that thiophene-containing compounds often demonstrate significant anticancer properties. For example, related compounds featuring thiophene scaffolds have shown potent antiproliferative effects against various cancer cell lines.

Industry: This compound can be used to produce dyes, pigments, and other chemical products. Its unique properties may also be leveraged in developing new materials and technologies.

Anticancer Activity

Studies evaluating thiophene derivatives have shown submicromolar growth inhibition, indicating strong anticancer potential. For example, one compound showed GI50 values ranging from 0.362 to 2.27 μM against several cancer cell lines, including OVACAR and CAKI. A comparative analysis of similar compounds reveals that those with both thiophene and xanthene structures tend to exhibit enhanced biological activities compared to their simpler counterparts. This suggests that the unique combination of functional groups in this compound may confer superior therapeutic benefits.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Oxidation reactions can lead to the formation of carboxylic acids or ketones.

- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used. Reduction reactions can produce alcohols or amines.

- Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides. Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Xanthene Carboxamide Derivatives

Structural and Physicochemical Properties

The table below compares key features of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide with analogous compounds:

Key Observations:

- Electronic Effects: The target compound’s thiophene group may facilitate stronger π-π interactions compared to the cyano group in N-(2-cyanophenyl)-9H-xanthene-9-carboxamide . However, the cyano substituent’s polarity could improve aqueous solubility.

- Ionization and Solubility : Unlike the hydrochloride and methobromide salts in , the target compound lacks charged groups, which may reduce solubility but improve membrane permeability.

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that belongs to the xanthene derivative family, characterized by its unique structural features including a thiophene moiety and a cyclopropyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The compound is defined by the following molecular formula:

- Molecular Formula: CHN OS

- Molecular Weight: 361.5 g/mol

The structural representation highlights the xanthene core fused with a thiophene ring and a cyclopropyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHN OS |

| Molecular Weight | 361.5 g/mol |

| CAS Number | 2549050-14-6 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating receptor or enzyme activities. The presence of the thiophene group is known to enhance biological activity in various compounds, suggesting that this derivative may exhibit similar effects.

Anticancer Activity

Recent studies have indicated that thiophene-containing compounds often demonstrate significant anticancer properties. For instance, related compounds featuring thiophene scaffolds have shown potent antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

-

Antiproliferative Effects :

- In a study evaluating various thiophene derivatives, certain compounds exhibited submicromolar growth inhibition (GI50 values), indicating strong anticancer potential. For example, compound 17 showed GI50 values ranging from 0.362 to 2.27 μM against several cancer cell lines, including OVACAR and CAKI .

- Mechanistic Insights :

-

Comparative Analysis :

- A comparative analysis of similar compounds reveals that those with both thiophene and xanthene structures tend to exhibit enhanced biological activities compared to their simpler counterparts. This suggests that the unique combination of functional groups in this compound may confer superior therapeutic benefits .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.